Ethyl 6-amino-1H-indole-7-carboxylate
Overview
Description
Ethyl 6-amino-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors .
Metabolic Pathways
Indole is an important heterocyclic system that provides the skeleton to many alkaloids .
Preparation Methods
The synthesis of ethyl 6-amino-1H-indole-7-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Ethyl 6-amino-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Ethyl 6-amino-1H-indole-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 6-amino-1H-indole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 6-amino-1H-indole-7-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate: Explored for its potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 6-amino-1H-indole-7-carboxylate is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of this compound
This compound (CAS Number: 174311-79-6) serves as a building block in synthetic chemistry, particularly in the development of complex molecules. It is recognized for its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
This compound exhibits a range of biological activities:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific mechanisms and efficacy against particular viruses require further investigation.
- Anticancer Properties : Indole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating significant antiproliferative activity against P388 cells and other cancer types .
- Antimicrobial Effects : The compound has been evaluated for its antibacterial properties, particularly against resistant strains such as MRSA. Its structural analogs have shown promising minimum inhibitory concentrations (MICs) against various bacterial pathogens .
The mechanism of action for this compound primarily involves:
- Receptor Interaction : The indole ring system allows high-affinity binding to multiple receptors and enzymes, modulating their activity and influencing various biochemical pathways.
- Enzyme Inhibition : Studies indicate that indole derivatives can inhibit specific enzymes linked to disease processes, contributing to their therapeutic effects .
Research Findings and Case Studies
Several studies have highlighted the biological activity and potential applications of this compound:
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : Conducting animal model studies to evaluate the therapeutic efficacy and safety profile.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.
- Synthetic Modifications : Exploring structural modifications to enhance potency and selectivity against specific targets.
Properties
IUPAC Name |
ethyl 6-amino-1H-indole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)9-8(12)4-3-7-5-6-13-10(7)9/h3-6,13H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJOBQJGQMZSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445358 | |
Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174311-79-6 | |
Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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